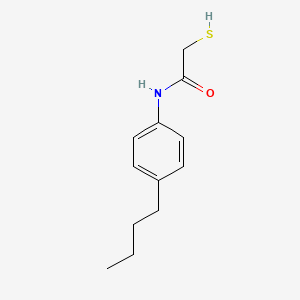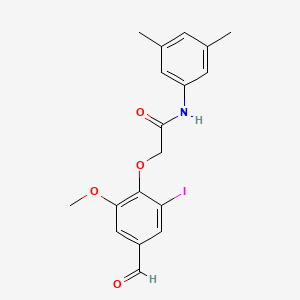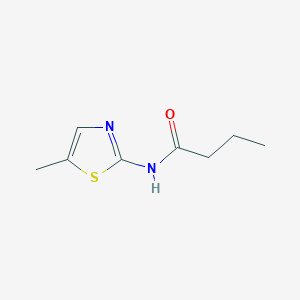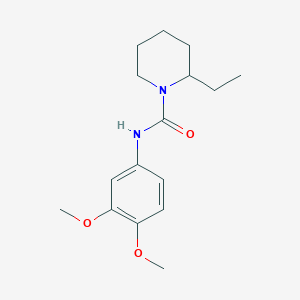
N-(4-butylphenyl)-2-mercaptoacetamide
Vue d'ensemble
Description
N-(4-butylphenyl)-2-mercaptoacetamide, also known as BuMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BuMA is a thiol-containing compound that has been synthesized using different methods, and its mechanism of action is still being investigated.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-mercaptoacetamide has been studied extensively for its potential applications in various fields. In medicine, N-(4-butylphenyl)-2-mercaptoacetamide has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, N-(4-butylphenyl)-2-mercaptoacetamide has been investigated for its potential use as a herbicide and fungicide. In material science, N-(4-butylphenyl)-2-mercaptoacetamide has been used as a ligand for the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-mercaptoacetamide is still being investigated. However, it is believed that the thiol group in N-(4-butylphenyl)-2-mercaptoacetamide plays a crucial role in its biological activity. The thiol group can interact with reactive oxygen species and other free radicals, thereby protecting cells from oxidative damage. N-(4-butylphenyl)-2-mercaptoacetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-mercaptoacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-butylphenyl)-2-mercaptoacetamide can inhibit the growth of bacteria, fungi, and cancer cells. N-(4-butylphenyl)-2-mercaptoacetamide has also been shown to reduce inflammation by inhibiting the production of certain cytokines. In animal studies, N-(4-butylphenyl)-2-mercaptoacetamide has been shown to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-2-mercaptoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. N-(4-butylphenyl)-2-mercaptoacetamide is also readily available and can be purchased from chemical suppliers. However, N-(4-butylphenyl)-2-mercaptoacetamide has some limitations. It is highly toxic and should be handled with care. Additionally, the compound has a strong odor, which can be unpleasant.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-2-mercaptoacetamide. One area of interest is the development of N-(4-butylphenyl)-2-mercaptoacetamide-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of N-(4-butylphenyl)-2-mercaptoacetamide as a herbicide and fungicide in agriculture. Additionally, the synthesis of N-(4-butylphenyl)-2-mercaptoacetamide derivatives with improved properties is an area of ongoing research.
Conclusion:
In conclusion, N-(4-butylphenyl)-2-mercaptoacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-butylphenyl)-2-mercaptoacetamide can be synthesized using different methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action of N-(4-butylphenyl)-2-mercaptoacetamide is still being investigated, but it is believed that the thiol group in N-(4-butylphenyl)-2-mercaptoacetamide plays a crucial role in its biological activity. N-(4-butylphenyl)-2-mercaptoacetamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on N-(4-butylphenyl)-2-mercaptoacetamide, including the development of N-(4-butylphenyl)-2-mercaptoacetamide-based drugs and the synthesis of N-(4-butylphenyl)-2-mercaptoacetamide derivatives with improved properties.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-3-4-10-5-7-11(8-6-10)13-12(14)9-15/h5-8,15H,2-4,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFHQZVAFZNKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)


![[6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4697946.png)

![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)

![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)
![2-(4-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4697980.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4697988.png)
![3-{[(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4698010.png)